REACTION_CXSMILES
|
O.[OH-].[Li+].[CH:4]([C:7]1[S:8][C:9]([CH3:16])=[C:10]([C:12]([O:14]C)=[O:13])[N:11]=1)([CH3:6])[CH3:5]>O.CO>[CH:4]([C:7]1[S:8][C:9]([CH3:16])=[C:10]([C:12]([OH:14])=[O:13])[N:11]=1)([CH3:6])[CH3:5] |f:0.1.2|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1SC(=C(N1)C(=O)OC)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 20° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was removed under reduced pressure
|
Type
|
WASH
|
Details
|
the remaining aqueous solution was washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified by dropwise addition of concentrated aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant gum crystallised
|
Type
|
ADDITION
|
Details
|
Trituration with a mixture of isohexane (4 mL) and ether (1 mL)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |